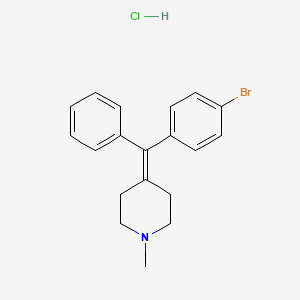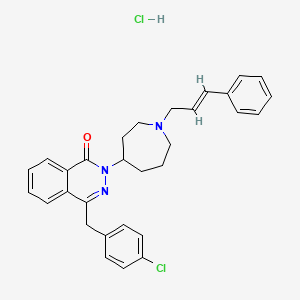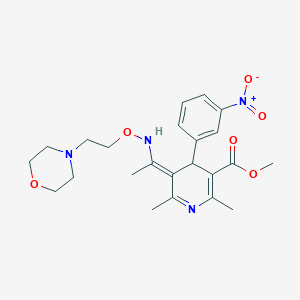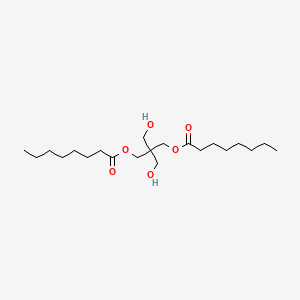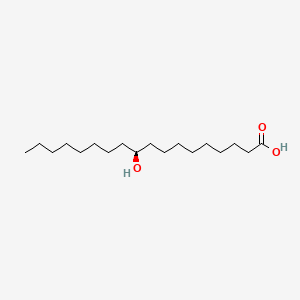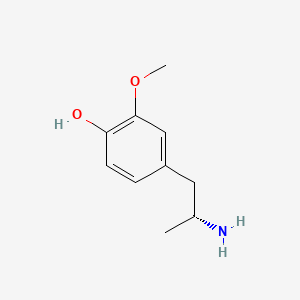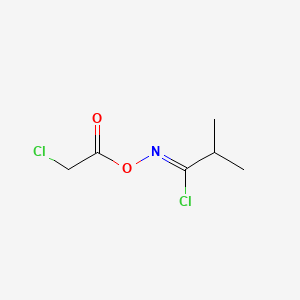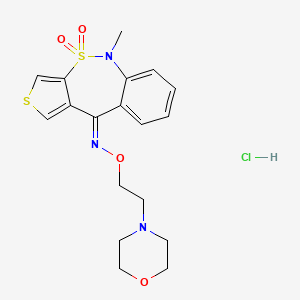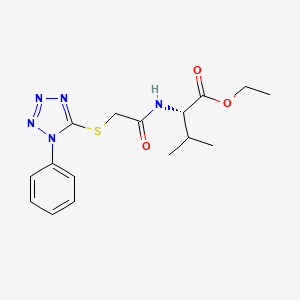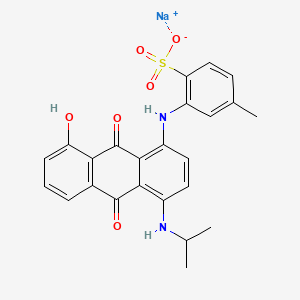
Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-122-0, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is effective against a variety of microorganisms, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a disinfectant and antiseptic in medical settings, as well as in dental care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.
Aplicaciones Científicas De Investigación
Chlorhexidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.
Biology: Employed in research on microbial resistance and the development of new disinfectants.
Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.
Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.
Mecanismo De Acción
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar applications but different chemical structure.
Triclosan: A widely used antimicrobial compound with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness of Chlorhexidine
Chlorhexidine is unique in its broad-spectrum activity and its ability to remain effective in the presence of organic matter. Unlike some other antimicrobial agents, chlorhexidine has a prolonged residual effect, making it highly effective in preventing infections over extended periods.
Propiedades
Número CAS |
83006-72-8 |
|---|---|
Fórmula molecular |
C24H21N2NaO6S |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
ZLPBMRAPIWOTLN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


